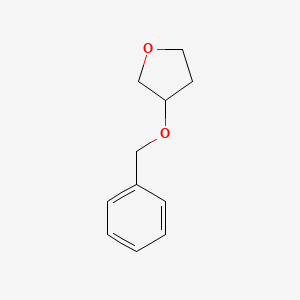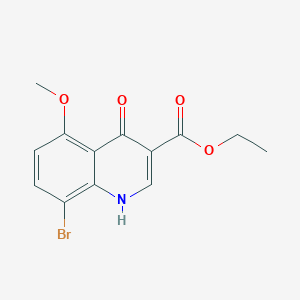
8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with hydroxy, methoxy, bromo, and carboxylic acid ethyl ester groups. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The hydroxy, methoxy, and bromo groups can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine in acetic acid, while methoxylation can be done using methanol and a suitable catalyst.
Esterification: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
化学反应分析
Types of Reactions
8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a quinoline-3-carboxylic acid derivative.
Reduction: Formation of 4-Hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester
- 4-Chloro-8-methylquinoline-3-carboxylic acid ethyl ester
- 4-Chloro-6-methoxyquinoline-3-carboxylic acid ethyl ester
Uniqueness
8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester is unique due to the specific combination of substituents on the quinoline core. The presence of the bromo group at the 8-position and the methoxy group at the 5-position imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H12BrNO4 |
|---|---|
分子量 |
326.14 g/mol |
IUPAC 名称 |
ethyl 8-bromo-5-methoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO4/c1-3-19-13(17)7-6-15-11-8(14)4-5-9(18-2)10(11)12(7)16/h4-6H,3H2,1-2H3,(H,15,16) |
InChI 键 |
IAJOSMDRWWWXIQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)OC)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3-Dimethyl-1,5-dioxa-spiro[5,5]undecan-8-one](/img/structure/B8641597.png)
![Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]-](/img/structure/B8641607.png)

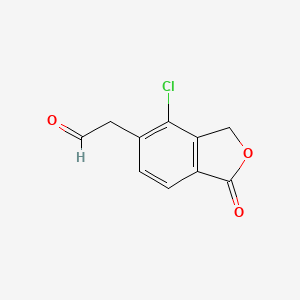
![4-{[(Diphenylmethyl)amino]methyl}benzonitrile](/img/structure/B8641623.png)
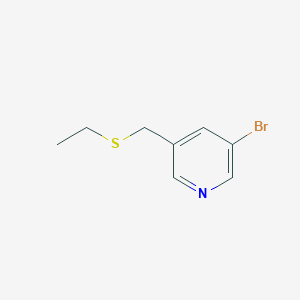
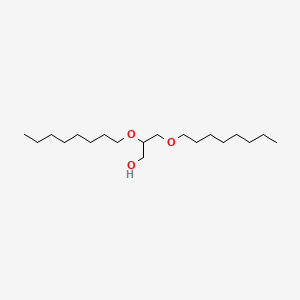
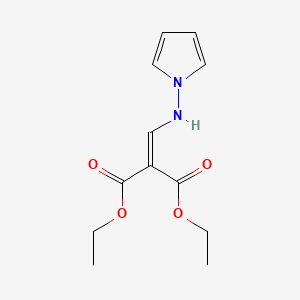
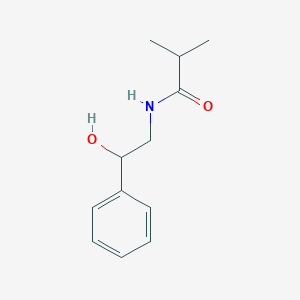
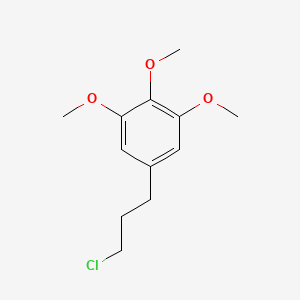
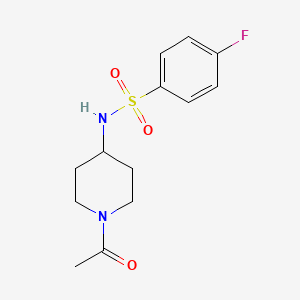
![Ethyl 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B8641680.png)
![Tert-butyl 4-[2-(4-chlorophenyl)acetamido]piperidine-1-carboxylate](/img/structure/B8641682.png)
